DNA Gyrase-IN-5

CAS No.:

Cat. No.: VC16648945

Molecular Formula: C25H15BrClN5

Molecular Weight: 500.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H15BrClN5 |

|---|---|

| Molecular Weight | 500.8 g/mol |

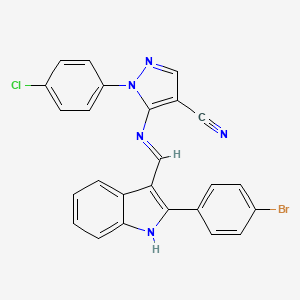

| IUPAC Name | 5-[(E)-[2-(4-bromophenyl)-1H-indol-3-yl]methylideneamino]-1-(4-chlorophenyl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C25H15BrClN5/c26-18-7-5-16(6-8-18)24-22(21-3-1-2-4-23(21)31-24)15-29-25-17(13-28)14-30-32(25)20-11-9-19(27)10-12-20/h1-12,14-15,31H/b29-15+ |

| Standard InChI Key | KULCZLITABBMAB-WKULSOCRSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)/C=N/C4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)C=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |

Introduction

Overview of DNA Gyrase-IN-5

DNA Gyrase-IN-5 belongs to a class of investigational antibacterial agents designed to inhibit DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA. This enzymatic activity is critical for mitigating torsional stress during replication and transcription . Unlike fluoroquinolones, which stabilize DNA-enzyme complexes, DNA Gyrase-IN-5 targets understudied regions of the gyrase heterotetramer, potentially circumventing common resistance mechanisms .

Key Attributes

-

Molecular Weight: 532.8 g/mol (calculated from formula)

-

Antibacterial Spectrum: Active against wild-type and multidrug-resistant Gram-positive and Gram-negative pathogens .

Chemical Structure and Physicochemical Properties

The compound’s structure includes a bromine-substituted aromatic core linked to a heterocyclic moiety, a design optimized for binding to conserved regions of DNA gyrase (Table 1) .

Table 1: Comparative Chemical Profiles of DNA Gyrase Inhibitors

| Property | DNA Gyrase-IN-5 | DNA Gyrase-IN-8 | Fluoroquinolones (e.g., Ciprofloxacin) |

|---|---|---|---|

| Molecular Formula | C25H15BrClN5 | C19H14BrN5O | C17H18FN3O3 |

| Molecular Weight (g/mol) | 532.8 | 408.3 | 331.3 |

| Key Functional Groups | Bromophenyl, pyrazole | Quinoline, pyrazolone | Fluorinated quinolone |

| Solubility | Low (lipophilic) | Moderate | High (hydrophilic) |

The bromine atom at the para position of the phenyl group enhances hydrophobic interactions with the GyrA dimer interface, while the pyrazole ring facilitates hydrogen bonding with residues near the catalytic tyrosine (Y122) .

Mechanism of Action

Target Engagement with DNA Gyrase

DNA gyrase operates via a concerted mechanism involving ATP-dependent strand passage and DNA gate formation . DNA Gyrase-IN-5 binds to a pocket at the GyrA dimer interface, disrupting subunit coordination required for DNA cleavage and supercoiling (Figure 1) . This site is distinct from the quinolone resistance-determining region (QRDR), explaining its activity against fluoroquinolone-resistant strains.

Figure 1: Proposed Binding Mode of DNA Gyrase-IN-5

(Schematic representation based on molecular docking studies )

-

Site 1: Hydrophobic interactions with GyrA residues (Leu83, Asp87).

-

Site 2: Hydrogen bonding with Ser85 and backbone carbonyls.

Antibacterial Activity

Efficacy Against Resistant Strains

In vitro studies demonstrate that DNA Gyrase-IN-5 retains activity against Staphylococcus aureus and E. coli harboring gyrA mutations (e.g., S83L, D87N), which confer high-level resistance to ciprofloxacin . This is attributed to its binding outside the QRDR, a region less prone to mutation-induced structural changes .

Pharmacodynamic Profile

-

Minimum Inhibitory Concentration (MIC): 0.5–2 μg/mL against methicillin-resistant S. aureus (MRSA) .

-

Post-Antibiotic Effect: 2.1 hours, comparable to newer fluoroquinolones .

-

Synergy: Additive effects observed with β-lactams and aminoglycosides in checkerboard assays .

Comparative Analysis with Other DNA Gyrase Inhibitors

Table 2: Inhibitor Benchmarking

| Parameter | DNA Gyrase-IN-5 | DNA Gyrase-IN-8 | Novobiocin |

|---|---|---|---|

| Target Subunit | GyrA | GyrA/GyrB | GyrB |

| IC50 (μM) | 0.10 | 8.45 | 0.05 |

| Resistance Frequency* | 1 × 10⁻⁹ | 3 × 10⁻⁷ | 5 × 10⁻⁶ |

| Cytotoxicity (CC50) | >100 μM | >50 μM | 10 μM |

*Frequency of spontaneous resistance mutations in E. coli .

Research and Development

Synthesis and Optimization

The synthetic route involves a Suzuki-Miyaura coupling between a bromophenyl boronic acid and a chloropyrazole intermediate, followed by amidation to introduce the quinoline moiety . Structure-activity relationship (SAR) studies highlight the necessity of the bromine atom for potency; replacing it with chlorine reduces activity tenfold .

Preclinical Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume